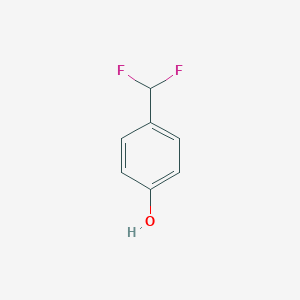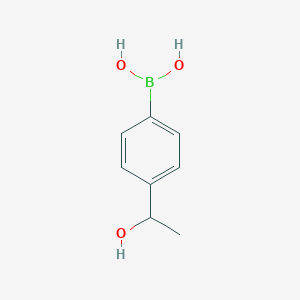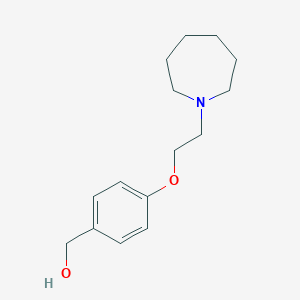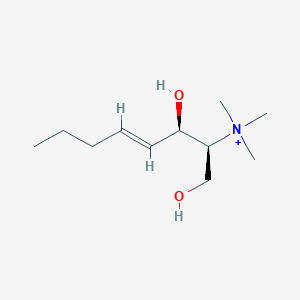
N,N,N-Trimethylsphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylsphingosine (TMS) is a sphingolipid derivative that has been studied for its potential therapeutic applications. TMS has been found to have a variety of biochemical and physiological effects, making it an interesting compound for further research.
Mécanisme D'action
N,N,N-Trimethylsphingosine has been shown to inhibit the activity of sphingosine kinase, an enzyme involved in the metabolism of sphingolipids. This inhibition leads to an accumulation of sphingosine, which can then be converted to ceramide. Ceramide is a bioactive lipid that has been implicated in a variety of cellular processes, including apoptosis and inflammation.
Effets Biochimiques Et Physiologiques
N,N,N-Trimethylsphingosine has been found to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis and modulate the immune response, N,N,N-Trimethylsphingosine has been shown to inhibit cell migration and invasion. Additionally, N,N,N-Trimethylsphingosine has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N,N-Trimethylsphingosine in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, N,N,N-Trimethylsphingosine has been shown to have anti-inflammatory effects, which may be useful in studying the immune response. However, one limitation of using N,N,N-Trimethylsphingosine is its potential toxicity, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N,N,N-Trimethylsphingosine. One area of interest is the development of N,N,N-Trimethylsphingosine-based therapies for cancer and other diseases. Additionally, further investigation into the mechanisms underlying N,N,N-Trimethylsphingosine's effects on the immune system may lead to the development of new anti-inflammatory agents. Finally, there is a need for further research into the potential toxicity of N,N,N-Trimethylsphingosine, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
N,N,N-Trimethylsphingosine can be synthesized through a multi-step process starting with sphingosine. The first step involves the protection of the hydroxyl group of sphingosine, followed by the introduction of a trimethylsilyl group. The protected sphingosine is then converted to the corresponding bromide, which is subsequently reacted with trimethylamine to yield N,N,N-Trimethylsphingosine.
Applications De Recherche Scientifique
N,N,N-Trimethylsphingosine has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, N,N,N-Trimethylsphingosine has been investigated for its ability to modulate the immune response, with some studies suggesting that it may have anti-inflammatory effects.
Propriétés
Numéro CAS |
138686-73-4 |
|---|---|
Nom du produit |
N,N,N-Trimethylsphingosine |
Formule moléculaire |
C11H24NO2+ |
Poids moléculaire |
202.31 g/mol |
Nom IUPAC |
[(E,2S,3R)-1,3-dihydroxyoct-4-en-2-yl]-trimethylazanium |
InChI |
InChI=1S/C11H24NO2/c1-5-6-7-8-11(14)10(9-13)12(2,3)4/h7-8,10-11,13-14H,5-6,9H2,1-4H3/q+1/b8-7+/t10-,11+/m0/s1 |
Clé InChI |
HPUYQTKUQJNJQO-IAYMVZNDSA-N |
SMILES isomérique |
CCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O |
SMILES |
CCCC=CC(C(CO)[N+](C)(C)C)O |
SMILES canonique |
CCCC=CC(C(CO)[N+](C)(C)C)O |
Synonymes |
N,N,N-TMS N,N,N-trimethylsphingosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



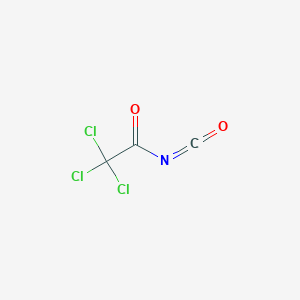
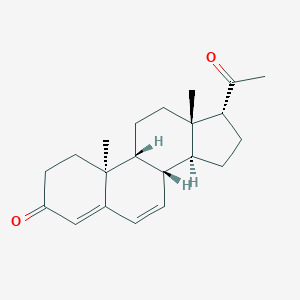
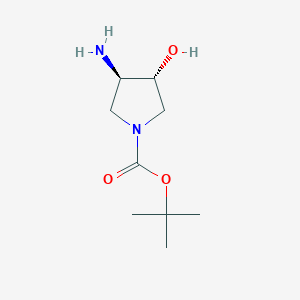
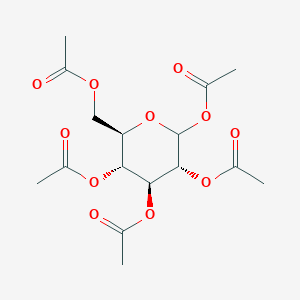
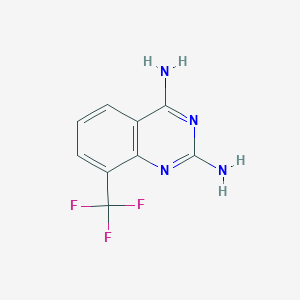
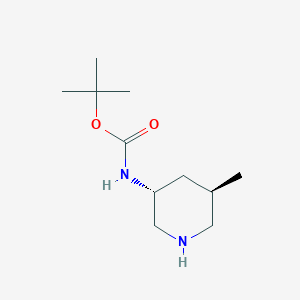
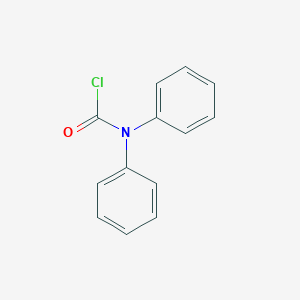
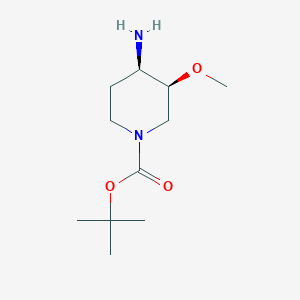
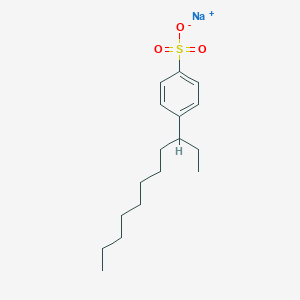
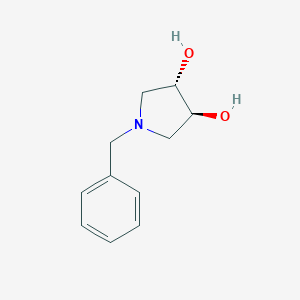
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
